4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-2-(pyrrolidin-1-yl)pyrimidine
Description
4-[(E)-2-(2,4-Dimethoxyphenyl)ethenyl]-2-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative featuring a pyrrolidin-1-yl substituent at position 2 and an (E)-configured ethenyl group linked to a 2,4-dimethoxyphenyl moiety at position 4. The pyrimidine core serves as a versatile scaffold in medicinal chemistry, with substitutions influencing electronic properties, solubility, and target binding. The 2,4-dimethoxyphenyl group may enhance π-π stacking interactions in binding pockets, while the pyrrolidine ring contributes to conformational flexibility and solubility .
Properties
IUPAC Name |
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-22-16-8-6-14(17(13-16)23-2)5-7-15-9-10-19-18(20-15)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBELLAMNPVNHNA-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=NC(=NC=C2)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C2=NC(=NC=C2)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-2-(pyrrolidin-1-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Chemical Reactions Analysis
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-2-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrimidine ring.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling reaction is a key method for forming carbon-carbon bonds in this compound.
Scientific Research Applications
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-2-(pyrrolidin-1-yl)pyrimidine and related pyrimidine derivatives:
Key Observations:
Core Modifications: The target compound retains a simple pyrimidine core, whereas analogs like 95a () incorporate fused pyrrolo[2,3-d]pyrimidine systems, which may improve binding affinity due to increased planarity and surface area .
Substituent Effects :
- The 2,4-dimethoxyphenyl group in the target compound and 35 contrasts with the 2,5-difluorophenyl group in ’s TRK inhibitor. Fluorine atoms increase lipophilicity and metabolic stability, while methoxy groups improve solubility and π-stacking .
- 95a ’s 4-fluorobenzyl and methylthio groups may enhance blood-brain barrier penetration compared to the target compound’s polar dimethoxy substituents .
The absence of specific data for the target compound suggests a need for further pharmacological profiling.
Synthetic Accessibility :
- Low yields (e.g., 6% for 35 ) indicate synthetic challenges in complex analogs, whereas 95a ’s 52% yield reflects optimized routes for fused-ring systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
